molecular formula C19H22ClNO3 B4057747 4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide

4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide

Cat. No. B4057747
M. Wt: 347.8 g/mol
InChI Key: AOJITJGVDXLNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide, also known as GW501516, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and is known for its ability to enhance endurance and promote fat loss.

Scientific Research Applications

Synthesis and Characterization

Research involves the synthesis and characterization of compounds with similar structural motifs. For instance, studies on the synthesis and characterization of tritium-labeled compounds, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, highlight the detailed procedures for introducing isotopic labels into complex molecules, which are crucial for tracing biological pathways and drug metabolism studies (Hong et al., 2015).

Photocatalytic Degradation

Compounds containing chloro and methyl groups have been studied for their photocatalytic degradation under UV light, suggesting potential environmental applications in the degradation of persistent organic pollutants. For example, research on the degradation kinetics and mechanisms of chloro-dimethylphenol compounds under UV light explores innovative approaches for water treatment and pollution remediation (Li et al., 2020).

Antitumor Agents

The structure of 4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide could infer potential biological activity, as similar compounds have been investigated for their selective toxicity towards cancer cells under hypoxic conditions. The reductive chemistry and cytotoxicity studies of related compounds provide insights into the design of novel antitumor agents (Palmer et al., 1995).

Metal Ion Sensors

Research on the development of ion-selective electrodes and sensors for potentiometric determination of metal ions, such as zirconium, could indicate potential applications in environmental monitoring and analytical chemistry. Compounds with benzamide functionalities have been used as electroactive materials for this purpose, demonstrating the versatility of such structures in sensor technology (Mohamed et al., 2020).

properties

IUPAC Name

4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-13-4-9-18(14(2)10-13)24-12-17(22)11-21(3)19(23)15-5-7-16(20)8-6-15/h4-10,17,22H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJITJGVDXLNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN(C)C(=O)C2=CC=C(C=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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